molecular formula C29H23ClN2O3S B607964 2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid

2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid

Cat. No.: B607964
M. Wt: 515.0 g/mol
InChI Key: HOACFVYJBHHSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HM-50316 is a High affinity FABP4 inhibitor (Ki < 1 nM). HM-50316 may serve as a lead compound for developing new effective therapeutic agent for prevention and treatment of atherosclerosis, type 2 diabetes and other inflammatory and metabolic related diseases. a-FABP is indespensible in inflammation and may serve as a new potential drug target for inflammation related diseases.

Biological Activity

2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid, often referred to as a complex pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its intricate molecular structure, which incorporates a pyrazole ring, chlorophenyl, and thiophene moieties, suggesting potential pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H17ClO3C_{17}H_{17}ClO_3 with a molecular weight of approximately 304.77 g/mol. The structure features multiple functional groups that contribute to its biological activity:

  • Pyrazole Ring : Known for its role in various pharmacological activities.
  • Chlorophenyl Group : Enhances lipophilicity and biological interactions.
  • Thiophene Moiety : Associated with anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanisms often involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The presence of the thiophene ring in the compound has been linked to anti-inflammatory activity. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in vitro and in vivo.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating infections.

Enzyme Inhibition

Inhibition of key enzymes such as acetylcholinesterase (AChE) and urease has been observed with related compounds. This property is particularly relevant for developing treatments for neurodegenerative diseases and urinary tract infections.

Case Studies

  • Anticancer Efficacy :
    • A study reported the synthesis of pyrazole derivatives that exhibited IC50 values ranging from 0.63 µM to 6.28 µM against various cancer cell lines, indicating potent anticancer activity compared to standard drugs .
  • Anti-inflammatory Mechanism :
    • Research demonstrated that compounds with similar structures significantly reduced the levels of inflammatory markers in animal models of arthritis .
  • Antimicrobial Screening :
    • A series of synthesized compounds showed varying degrees of antibacterial activity, with some achieving an IC50 below 20 µM against Staphylococcus aureus .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduction of apoptosis; cell cycle arrest
Anti-inflammatoryInhibition of COX-2; reduction of cytokines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAChE and urease inhibition

Properties

IUPAC Name

2-[3-[2-[1-(4-chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClN2O3S/c1-29(2,28(33)34)35-22-8-5-7-19(17-22)23-9-3-4-10-24(23)25-18-26(27-11-6-16-36-27)32(31-25)21-14-12-20(30)13-15-21/h3-18H,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOACFVYJBHHSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)C2=CC=CC=C2C3=NN(C(=C3)C4=CC=CS4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid
Reactant of Route 2
2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid
Reactant of Route 4
2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid
Reactant of Route 5
2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid
Reactant of Route 6
Reactant of Route 6
2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid

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